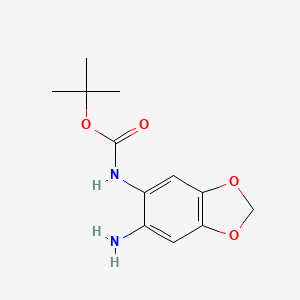

tert-butyl N-(6-amino-2H-1,3-benzodioxol-5-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(6-amino-1,3-benzodioxol-5-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(15)14-8-5-10-9(4-7(8)13)16-6-17-10/h4-5H,6,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGBJMHUSYDTWKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(C=C1N)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Reagents

- 1,1-Di-tert-butyl carbamate (Boc-protecting agent)

- Methyl 3-bromo-2-fluorobenzoate (aryl halide precursor)

- Cesium carbonate (base)

- Tris(dibenzylideneacetone)dipalladium(0) chloroform complex (Pd2(dba)3·CHCl3) (palladium catalyst)

- 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (ligand)

- Toluene (solvent)

- Trifluoroacetic acid (TFA) (for deprotection)

- Dichloromethane (DCM), ethyl acetate (EtOAc), sodium bicarbonate, brine, sodium sulfate (for workup and purification)

Reaction Conditions

- The key coupling reaction is performed in toluene at 90 °C under an inert atmosphere (nitrogen) in a sealed flask.

- The reaction mixture undergoes three cycles of high vacuum and nitrogen purging to ensure an oxygen-free environment.

- Stirring is maintained overnight to ensure completion.

Synthetic Procedure

| Step | Description | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Coupling of 1,1-di-tert-butyl carbamate with methyl 3-bromo-2-fluorobenzoate | Pd2(dba)3·CHCl3 (0.86 mmol), Xantphos (2.57 mmol), Cs2CO3 (51.5 mmol), toluene (200 mL), 90 °C, inert atmosphere, sealed flask, overnight | 76% | Reaction filtered through celite, washed with EtOAc |

| 2 | Deprotection of methyl ester and purification | DCM (200 mL), TFA (50 mL), room temperature, 1 hour | - | Volatiles removed under reduced pressure; residue washed with saturated NaHCO3 and brine; dried over Na2SO4; purified by silica gel chromatography (5% to 50% EtOAc in hexane) |

Characterization Data

- [^1H-NMR (400 MHz, DMSO-d6)](pplx://action/followup): δ 6.92–7.01 (m, 3H), 5.37 (s, 2H), 3.81 (s, 3H)

- Mass Spectrometry (ESI): m/z 170 [M+H]^+

Reaction Scheme Summary

The synthetic route can be summarized as:

- Boc protection and Pd-catalyzed amination : The amino group of the benzodioxole is protected by tert-butyl carbamate using Pd-catalyzed coupling with the aryl bromide precursor.

- Deprotection and purification : Post-coupling, the ester protecting groups are removed using trifluoroacetic acid, followed by extraction and chromatographic purification to yield the target compound.

Comparative Table of Key Reaction Parameters

| Parameter | Details |

|---|---|

| Catalyst | Pd2(dba)3·CHCl3 (0.86 mmol) |

| Ligand | Xantphos (2.57 mmol) |

| Base | Cesium carbonate (51.5 mmol) |

| Solvent | Toluene (200 mL) |

| Temperature | 90 °C |

| Atmosphere | Nitrogen (inert), sealed flask |

| Reaction Time | Overnight (~12-16 hours) |

| Deprotection Agent | Trifluoroacetic acid (50 mL) |

| Deprotection Time | 1 hour at room temperature |

| Purification | Silica gel chromatography (5%-50% EtOAc/hexane) |

| Yield | 76% |

Research Findings and Notes

- The use of cesium carbonate as a base and Xantphos as a ligand in palladium-catalyzed coupling is critical for high yield and selectivity.

- The sealed flask and inert atmosphere prevent oxidation and side reactions, enhancing the purity of the product.

- Deprotection with trifluoroacetic acid is efficient and mild, preserving the integrity of the benzodioxole ring.

- The final compound exhibits high solubility and favorable physicochemical properties, suitable for further pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl N-(6-amino-2H-1,3-benzodioxol-5-yl)carbamate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Profile

- Molecular Formula : CHNO

- CAS Number : 1154989-54-4

- Structural Information : The compound features a tert-butyl group attached to a carbamate functional group linked to a benzodioxole moiety, which is significant for its biological activity.

Medicinal Chemistry

Tert-butyl N-(6-amino-2H-1,3-benzodioxol-5-yl)carbamate has garnered interest due to its potential pharmacological properties. Its structural similarity to known bioactive compounds suggests it may exhibit:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of benzodioxole compounds can possess antimicrobial properties. This compound's structure may enhance its efficacy against various pathogens.

- Anticancer Properties : Research into similar benzodioxole derivatives has shown promise in inhibiting cancer cell proliferation. Investigations into the specific mechanisms of action are ongoing.

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for:

- Synthesis of Indazole Derivatives : this compound can be utilized in the synthesis of indazole derivatives, which are important in drug discovery and development.

Table 1: Predicted Collision Cross Sections (CCS)

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 253.11829 | 156.3 |

| [M+Na]+ | 275.10023 | 164.7 |

| [M+NH4]+ | 270.14483 | 162.6 |

| [M+K]+ | 291.07417 | 164.0 |

| [M-H]- | 251.10373 | 159.5 |

This table summarizes the predicted collision cross sections for various adducts of this compound, which can be useful for analytical methods such as mass spectrometry.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Natural Products explored the antimicrobial properties of benzodioxole derivatives, including those similar to this compound. The results indicated significant activity against several bacterial strains, suggesting that modifications to the benzodioxole structure could enhance efficacy.

Case Study 2: Synthesis of Indazole Derivatives

Research conducted by a team at an academic institution demonstrated that this compound could be effectively used as a precursor for synthesizing indazole derivatives through a palladium-catalyzed reaction pathway. This study highlighted the versatility of the compound in organic synthesis and its potential applications in drug development.

Mechanism of Action

The mechanism of action of tert-butyl N-(6-amino-2H-1,3-benzodioxol-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. In medicinal applications, its derivatives may inhibit the activity of enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzodioxole Core

- tert-Butyl N-(6-chloro-2H-1,3-benzodioxol-5-yl)carbamate (): Structural Difference: Chlorine replaces the amino group at position 5. Impact: The electron-withdrawing Cl substituent reduces nucleophilicity compared to the NH₂ group, altering reactivity in cross-coupling or substitution reactions. Chlorinated derivatives are often intermediates in agrochemicals or antiviral agents. Synthesis: Likely involves direct chlorination or displacement of a leaving group (e.g., bromine in tert-butyl N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]carbamate, as seen in ).

- tert-Butyl N-[[6-[(E)-2-ethoxyvinyl]-1,3-benzodioxol-5-yl]methyl]carbamate (): Structural Difference: An ethoxyvinyl group replaces the amino substituent. Impact: The vinyl group enables further functionalization (e.g., cycloadditions or hydrogenation). The ethoxy moiety enhances solubility in polar aprotic solvents. Synthesis: Achieved via microwave-assisted Suzuki coupling with 2-[(E)-2-ethoxyvinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, yielding 72.6% product .

Heterocyclic Ring Variations

- Piperidine-Based Carbamates ():

- Examples :

- tert-Butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate (CAS: 1052713-48-0)

tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS: 1270019-92-5)

- Structural Differences : The benzodioxole ring is replaced by a piperidine scaffold with fluorinated or alkyl substituents.

- Impact : Piperidine derivatives exhibit conformational flexibility, influencing binding affinity in drug-receptor interactions. Fluorine atoms enhance metabolic stability and bioavailability .

- Cyclopentyl Carbamates (): Example: tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS: 154737-89-0) Structural Difference: A cyclopentane ring replaces the benzodioxole system, with a hydroxyl group at position 3. Impact: The hydroxyl group enables hydrogen bonding, affecting solubility and crystallinity.

Functional Group Variations

- Hydroxyquinoline Derivatives (): Example: tert-Butyl N-[(6-hydroxyquinolin-5-yl)methyl]carbamate (CAS: 606119-43-1) Structural Difference: A quinoline ring system replaces benzodioxole, with a hydroxyl group at position 6. Impact: Quinoline’s aromatic nitrogen enhances π-stacking interactions, relevant in kinase inhibitor design. The hydroxyl group increases acidity (pKa ~8–10), enabling pH-dependent solubility .

Comparative Data Table

| Compound Name | Core Structure | Key Substituent(s) | CAS Number | Key Applications/Properties |

|---|---|---|---|---|

| tert-Butyl N-(6-amino-2H-1,3-benzodioxol-5-yl)carbamate | 1,3-Benzodioxole | NH₂ (C6), Boc (C5) | Not Provided | Pharmaceutical intermediate |

| tert-Butyl N-(6-chloro-2H-1,3-benzodioxol-5-yl)carbamate | 1,3-Benzodioxole | Cl (C6), Boc (C5) | EN 300-705974 | Agrochemical intermediates |

| tert-Butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate | Piperidine | F (C4), Boc (C3) | 1052713-48-0 | CNS drug candidates |

| tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate | Cyclopentane | OH (C3), Boc (C1) | 154737-89-0 | Chiral building blocks |

| tert-Butyl N-[(6-hydroxyquinolin-5-yl)methyl]carbamate | Quinoline | OH (C6), Boc (C5-CH₂) | 606119-43-1 | Kinase inhibitor precursors |

Reactivity and Stability Considerations

- Amino Group Reactivity: The NH₂ group in the target compound facilitates nucleophilic substitution or condensation reactions, contrasting with the inert Cl in its chloro analog.

- Boc Group Stability : The tert-butyl carbamate is stable under basic conditions but cleaved by trifluoroacetic acid (TFA) or HCl, a trait shared across all compared compounds .

- Solubility: Amino and hydroxyl derivatives exhibit higher aqueous solubility than halogenated or alkylated analogs, impacting formulation strategies.

Biological Activity

tert-butyl N-(6-amino-2H-1,3-benzodioxol-5-yl)carbamate is a chemical compound characterized by its unique molecular structure, which includes a tert-butyl group and a benzodioxole moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

- Molecular Formula : C₁₂H₁₆N₂O₄

- Molecular Weight : 252.27 g/mol

- SMILES Notation : CC(C)(C)OC(=O)NC1=CC2=C(C=C1N)OCO2

Synthesis

The compound is synthesized through the reaction of 6-amino-2H-1,3-benzodioxole-5-carboxylic acid with tert-butyl chloroformate in the presence of a base like triethylamine, under anhydrous conditions to prevent hydrolysis .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's structural features allow it to form hydrogen bonds and engage in other non-covalent interactions, which can modulate the activity of these targets .

Anticancer Properties

Research indicates that derivatives of this compound exhibit anticancer properties. For instance, studies have shown that certain analogs can inhibit the activity of enzymes involved in cancer cell proliferation, making them potential candidates for cancer therapeutics .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Its derivatives have demonstrated effectiveness against various microbial strains, suggesting potential applications in treating infections .

Structure–Activity Relationships (SAR)

A study on the structure–activity relationships of related compounds revealed that modifications to the benzodioxole ring significantly influence biological activity. For example, substituents at different positions on the ring can enhance or diminish binding affinity to target proteins .

| Compound | IC50 (μM) | Binding Affinity |

|---|---|---|

| This compound | 0.8 | High |

| Related Compound A | 1.7 | Moderate |

| Related Compound B | 3.3 | Low |

This table illustrates the varying potencies of related compounds, emphasizing the importance of structural modifications in optimizing biological activity.

Enzyme Interaction Studies

In biochemical assays, this compound has been used as a probe to study enzyme interactions. For instance, thermal shift assays have demonstrated that this compound can stabilize certain enzymes, indicating potential roles in drug design and development .

Q & A

Q. What are the common synthetic routes for tert-butyl N-(6-amino-2H-1,3-benzodioxol-5-yl)carbamate?

Methodological Answer: The compound is typically synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protecting group strategies. A general approach involves:

- Step 1 : Reacting 6-amino-2H-1,3-benzodioxol-5-amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) in anhydrous THF or DCM at 0–25°C.

- Step 2 : Monitoring the reaction via TLC or HPLC to confirm completion.

- Step 3 : Purification via column chromatography or recrystallization to isolate the product . Key considerations include controlling reaction pH to avoid premature deprotection and optimizing solvent polarity for yield.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons in 1,3-benzodioxole at δ 6.2–6.8 ppm; tert-butyl group at δ 1.2–1.4 ppm) .

- FT-IR : Confirm carbamate C=O stretch at ~1680–1720 cm⁻¹ and NH stretches at ~3300 cm⁻¹ .

- Crystallography :

- Single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement) resolves bond lengths/angles and hydrogen-bonding networks. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts .

Q. Why is the tert-butyl carbamate group chosen as a protecting moiety in synthesis?

Methodological Answer: The tert-butyl group offers:

- Steric protection : Shields the amine from nucleophilic attack during multi-step reactions.

- Stability : Resists acidic/basic conditions except under strong acids (e.g., TFA or HCl in dioxane).

- Crystallinity : Enhances crystal packing for structural analysis .

Advanced Research Questions

Q. How do hydrogen bonding interactions influence the crystal packing of this carbamate derivative?

Methodological Answer: Graph-set analysis (as per Etter’s rules) reveals:

- N–H···O bonds : Between the carbamate NH and benzodioxole oxygen (motif R₂²(8) ).

- C–H···O interactions : Stabilize layered packing. These interactions are visualized using ORTEP-III for thermal ellipsoid plots and Mercury for packing diagrams. Discrepancies in hydrogen-bond geometries (e.g., bond length deviations >0.1 Å) require iterative refinement in SHELXL .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Q. How can discrepancies in crystallographic data (e.g., thermal motion, twinning) be resolved?

Methodological Answer:

Q. What strategies optimize regioselectivity in derivatization reactions of the benzodioxole ring?

Methodological Answer:

- Directing Groups : Introduce temporary substituents (e.g., nitro groups) to steer electrophilic substitution.

- Metal Catalysis : Use Pd-catalyzed C–H activation for coupling at the 4-position.

- Solvent Screening : Polar solvents (e.g., DMSO) favor para-substitution via stabilization of transition states .

Data Contradiction Analysis

Q. How are conflicting NMR assignments resolved for structurally similar carbamates?

Methodological Answer:

- 2D NMR : Utilize HSQC and HMBC to correlate ¹H-¹³C signals, especially for overlapping aromatic protons.

- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to confirm NH group assignments.

- Comparative Crystallography : Cross-validate NMR data with SCXRD-derived bond distances .

Methodological Tools

Q. Which software tools are critical for analyzing this compound’s solid-state properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.